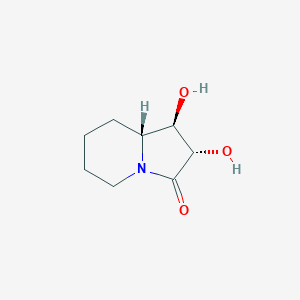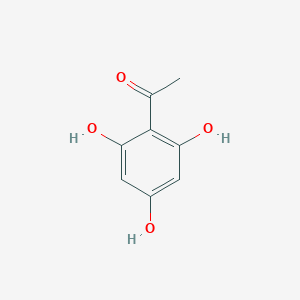
2',4',6'-三羟基苯乙酮
描述
2,4,6-三羟基苯乙酮,也称为Phloracetophenone,是一种源自苯乙酮的酚类化合物。其特征是在苯环的2、4、6位上连接了三个羟基。 该化合物以其多种生物活性而闻名,包括降胆固醇作用和增强胆汁分泌的作用 .
科学研究应用
2,4,6-三羟基苯乙酮在科学研究中具有广泛的应用:
作用机制
2,4,6-三羟基苯乙酮主要通过激活胆固醇7α-羟化酶 (CYP7A1) 发挥作用,该酶参与胆固醇代谢。通过增强该酶的活性,2,4,6-三羟基苯乙酮促进胆固醇转化为胆汁酸,从而降低体内胆固醇水平。 此外,它通过多药耐药蛋白-2 (Mrp2) 途径刺激胆汁分泌 .
生化分析
Biochemical Properties
2’,4’,6’-Trihydroxyacetophenone plays a significant role in biochemical reactions, particularly in the context of cholesterol metabolism. It has been shown to enhance the activity of cholesterol 7α-hydroxylase (CYP7A1), an enzyme crucial for the conversion of cholesterol to bile acids . This interaction leads to an increase in bile acid-independent bile flow, which is essential for cholesterol homeostasis. Additionally, 2’,4’,6’-Trihydroxyacetophenone stimulates bile secretion through the multidrug resistance protein-2 (Mrp2), further contributing to its cholesterol-lowering effects .
Cellular Effects
The effects of 2’,4’,6’-Trihydroxyacetophenone on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in HepG2 cells, 2’,4’,6’-Trihydroxyacetophenone induces the expression of cholesterol 7α-hydroxylase (CYP7A1), leading to increased cholesterol catabolism . This compound also affects bile acid metabolism, enhancing bile acid-independent bile flow in isolated perfused rat liver .
Molecular Mechanism
At the molecular level, 2’,4’,6’-Trihydroxyacetophenone exerts its effects through several mechanisms. It binds to and activates cholesterol 7α-hydroxylase (CYP7A1), increasing its enzymatic activity and mRNA levels . This activation leads to the conversion of cholesterol to bile acids, facilitating cholesterol excretion. Additionally, 2’,4’,6’-Trihydroxyacetophenone stimulates bile secretion via the multidrug resistance protein-2 (Mrp2), enhancing bile flow and reducing cholesterol levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’,4’,6’-Trihydroxyacetophenone change over time. The compound is stable under recommended storage conditions and retains its activity when stored below 30°C . Long-term studies in vitro and in vivo have shown that 2’,4’,6’-Trihydroxyacetophenone maintains its cholesterol-lowering effects over extended periods. Its stability and efficacy may be influenced by factors such as temperature and storage conditions .
Dosage Effects in Animal Models
The effects of 2’,4’,6’-Trihydroxyacetophenone vary with different dosages in animal models. In rats, intraduodenal injection of 125 or 250 μmol/kg of 2’,4’,6’-Trihydroxyacetophenone shows significant choleretic activity, requiring the presence of multidrug resistance protein-2 (Mrp2) . At higher doses, the compound partially prevents estrogen-induced cholestasis, demonstrating its potential therapeutic effects
Metabolic Pathways
2’,4’,6’-Trihydroxyacetophenone is involved in several metabolic pathways, particularly those related to cholesterol metabolism. It enhances the activity of cholesterol 7α-hydroxylase (CYP7A1), leading to increased conversion of cholesterol to bile acids . This process is crucial for maintaining cholesterol homeostasis and preventing hypercholesterolemia. Additionally, 2’,4’,6’-Trihydroxyacetophenone interacts with multidrug resistance protein-2 (Mrp2), stimulating bile secretion and further contributing to its cholesterol-lowering effects .
Transport and Distribution
Within cells and tissues, 2’,4’,6’-Trihydroxyacetophenone is transported and distributed through interactions with specific transporters and binding proteins. The compound’s interaction with multidrug resistance protein-2 (Mrp2) facilitates its transport and accumulation in bile ducts, enhancing bile flow and cholesterol excretion . This distribution is essential for its therapeutic effects on cholesterol metabolism.
Subcellular Localization
The subcellular localization of 2’,4’,6’-Trihydroxyacetophenone plays a crucial role in its activity and function. The compound is primarily localized in the liver, where it interacts with cholesterol 7α-hydroxylase (CYP7A1) and multidrug resistance protein-2 (Mrp2) . These interactions facilitate its role in cholesterol metabolism and bile secretion. Additionally, the presence of targeting signals or post-translational modifications may direct 2’,4’,6’-Trihydroxyacetophenone to specific compartments or organelles within the cell, enhancing its efficacy.
准备方法
合成路线和反应条件: 2,4,6-三羟基苯乙酮可以通过多种方法合成。一种常见的方法是Hoesch反应,其中间苯三酚在氯化锌和氯化氢的存在下与乙腈反应。 反应混合物被冷却并静置,导致2,4,6-三羟基苯乙酮的形成 .
工业生产方法: 在工业环境中,2,4,6-三羟基苯乙酮通常通过在氯化铝存在下用乙酰氯作用于间苯三酚来生产。 这种方法高效且能得到高纯度的产物 .
化学反应分析
反应类型: 2,4,6-三羟基苯乙酮经历多种化学反应,包括氧化、还原和取代。
常用试剂和条件:
氧化: 2,4,6-三羟基苯乙酮可以使用高锰酸钾或三氧化铬等试剂氧化。
还原: 还原可以使用硼氢化钠或氢化锂铝来实现。
取代: 取代反应通常涉及卤化或硝化,使用溴或硝酸等试剂。
主要形成的产物: 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能会产生醌类,而还原可以产生相应的醇类 .
相似化合物的比较
2,4,6-三羟基苯乙酮因其在苯环上的特定羟基化模式而独一无二。类似的化合物包括:
苯乙酮: 缺乏羟基,因此具有不同的化学性质。
间苯三酚: 包含三个羟基,但缺乏乙酰基。
2,4,6-三羟基苯乙酮由于其羟基和乙酰基的组合而脱颖而出,赋予其独特的性质和应用。
属性
IUPAC Name |
1-(2,4,6-trihydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-4(9)8-6(11)2-5(10)3-7(8)12/h2-3,10-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEYFDVVXLMULC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060061 | |
| Record name | Ethanone, 1-(2,4,6-trihydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2',4',6'-Trihydroxyacetophenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029644 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
480-66-0 | |
| Record name | 2′,4′,6′-Trihydroxyacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phloroacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PHLOROACETOPHENONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54927 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 1-(2,4,6-trihydroxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 1-(2,4,6-trihydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',4',6'-trihydroxyacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.870 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHLOROACETOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L7XD8830T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2',4',6'-Trihydroxyacetophenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029644 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
219 °C | |
| Record name | 2',4',6'-Trihydroxyacetophenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029644 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Phloracetophenone, also known as 1-(2,4,6-trihydroxyphenyl)ethanone, has the molecular formula C8H8O4 and a molecular weight of 168.15 g/mol.
ANone: Phloracetophenone exhibits characteristic peaks in various spectroscopic analyses:
A: Phloracetophenone is a potent choleretic agent, meaning it stimulates bile secretion by the liver. [, ] This property has made it a subject of interest for potential therapeutic applications related to liver function and bile flow. [, , ]
A: While the exact mechanism is not fully elucidated, research suggests that phloracetophenone stimulates bile acid-independent bile flow (BAIF), likely through interaction with the multidrug resistance protein-2 (Mrp2) transporter located on the canalicular membrane of hepatocytes. [] It appears to compete with Mrp2 substrates, such as sulfobromophthalein (BSP) and disulfobromophthalein (DBSP), suggesting a potential interaction with this transporter. []
A: Beyond its choleretic properties, phloracetophenone has shown cholesterol-lowering effects in hypercholesterolemic hamsters. [] Further research is needed to fully understand the mechanisms and potential therapeutic implications of this finding.
ANone: Phloracetophenone can be synthesized through various methods, with a common approach involving the Friedel-Crafts acylation of phloroglucinol with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).
A: Phloracetophenone serves as a valuable building block in organic synthesis, particularly in the construction of flavonoids and other polyphenolic compounds. [, , , , , , , ] Its three hydroxyl groups offer opportunities for selective functionalization and derivatization, making it a versatile starting material for various chemical transformations.
A: Yes, a bacterial multicomponent acyltransferase from Pseudomonas protegens (PpATase) has been identified that catalyzes Friedel–Crafts C-acylation reactions using phloracetophenone as a substrate. [] This enzyme exhibits high conversion rates in aqueous solutions, offering a potential biocatalytic route for phloracetophenone modification.
A: Studies using phloracetophenone analogues with varying numbers of hydroxyl groups revealed that the number and position of hydroxyl groups significantly influence choleretic activity. [, ] For instance, 2,4,6-trihydroxyacetophenone (THA, phloracetophenone) exhibited more potent choleretic activity compared to 2,6-dihydroxyacetophenone (DHA) and 4-monohydroxyacetophenone (MHA). [] This suggests a crucial role of the trihydroxy pattern in its interaction with biological targets involved in bile secretion.
A: While phloracetophenone demonstrates potential therapeutic benefits, research on its toxicological profile is limited. Studies evaluating the acute and subacute toxicity in experimental animals would be crucial to determine its safety for potential therapeutic applications. []
ANone: Various analytical techniques can be utilized to detect and quantify phloracetophenone in different matrices:
- High-performance liquid chromatography (HPLC): HPLC, particularly when coupled with UV detection or mass spectrometry (MS), provides a sensitive and selective method for separating and quantifying phloracetophenone in complex mixtures. []
- Gas chromatography-mass spectrometry (GC-MS): GC-MS is another valuable technique for analyzing volatile compounds like phloracetophenone. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


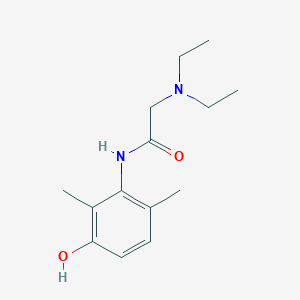

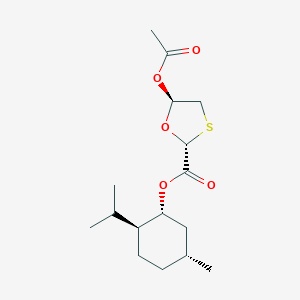

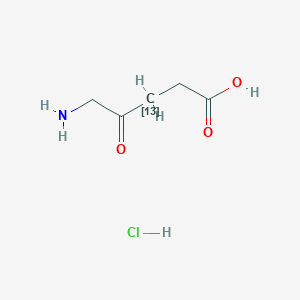
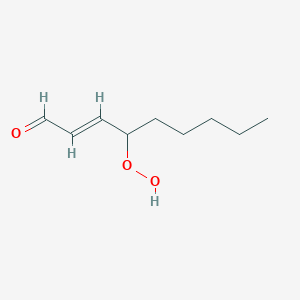
![4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one](/img/structure/B23927.png)
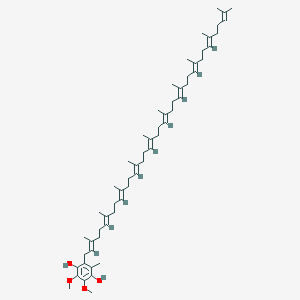
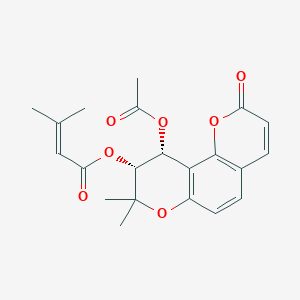
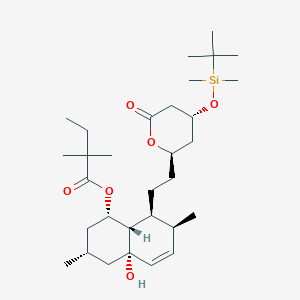

![7-aminobenzo[d]oxazol-2(3H)-one](/img/structure/B23961.png)

